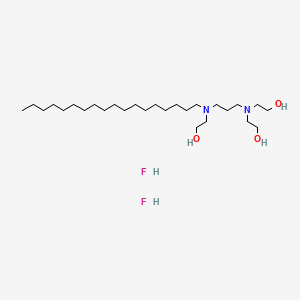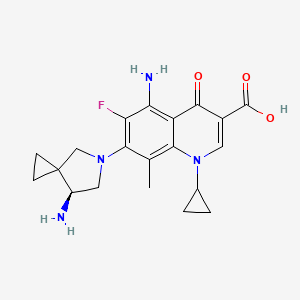![molecular formula C19H19NO3 B1677259 1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid CAS No. 878978-76-8](/img/structure/B1677259.png)
1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Novel Inhibitors for Cytosolic Phospholipase A(2)
Research on derivatives of indolecarboxylic acids, such as 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid, has shown potential in inhibiting cytosolic phospholipase A(2), which plays a crucial role in the arachidonic acid pathway. This pathway is significant for the production of pro-inflammatory eicosanoids, suggesting these compounds could have therapeutic potential in treating inflammation-related diseases (Lehr, Klimt, & Elfringhoff, 2001).
Luminescence Sensing of Benzaldehyde
Indole derivatives have been utilized in the development of lanthanide(III)-organic frameworks that exhibit sensitivity to benzaldehyde derivatives. This property makes such compounds potential candidates for applications in fluorescence sensing, which could be utilized in various analytical and diagnostic tools (Shi, Zhong, Guo, & Li, 2015).
Antimicrobial Activity
Indole compounds have been synthesized and evaluated for their antimicrobial activity against a range of microorganisms. For instance, the synthesis and testing of 5-substituted-2-phenyl-3-(o-carboethoxyhydrazidophenyl)iminomethyl indoles have demonstrated efficacy against bacteria and fungi, indicating their potential as antibiotic agents (Mruthyunjayaswamy, Shanthaveerappa, & Basavarajaiah, 2011).
Catalyst Support for Methanol Oxidation
Research into copolymers based on indolecarboxylic acids, such as poly(indole-6-carboxylic acid-co-3,4-ethylenedioxythiophene), has shown promising results in supporting platinum catalysts for methanol oxidation. This application is particularly relevant in the development of more efficient and durable fuel cells (Wu, Kuo, Chen, & Chang, 2015).
Optical Imaging for Cancer Detection
A novel water-soluble near-infrared dye, developed from indolecarboxylic acid derivatives, has demonstrated potential in optical imaging for cancer detection. The dye's enhanced quantum yield and stability make it a promising candidate for developing molecular-based beacons to improve cancer diagnostics (Pham, Medarova, & Moore, 2005).
Propriétés
IUPAC Name |
1-[2-(2,5-dimethylphenoxy)ethyl]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-7-8-14(2)18(11-13)23-10-9-20-12-16(19(21)22)15-5-3-4-6-17(15)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILIWWFBJKBUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



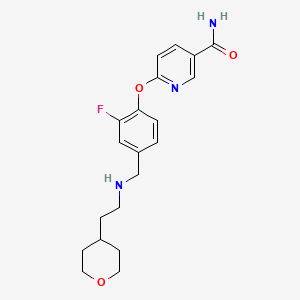
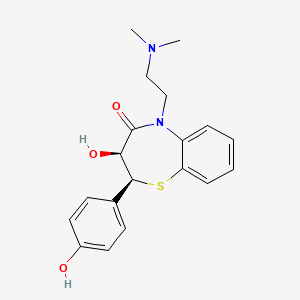
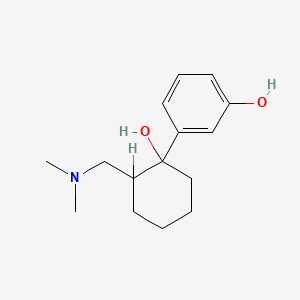
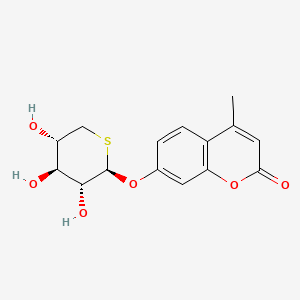
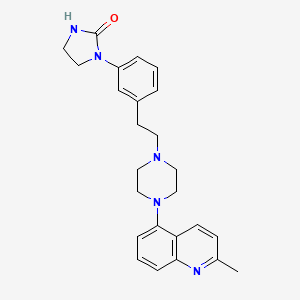
![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)
![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)
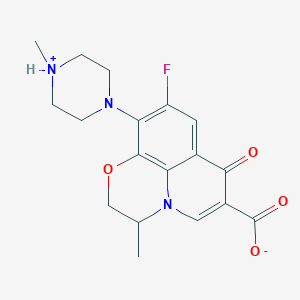
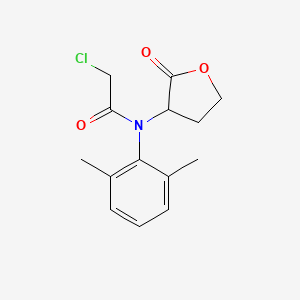
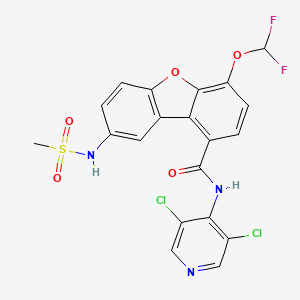
![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)
![7-Phenyl-1-[5-(pyridin-2-yl)-1,3-oxazol-2-yl]heptan-1-one](/img/structure/B1677196.png)
